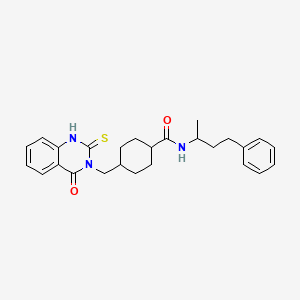![molecular formula C15H16N6 B2741316 N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257548-41-6](/img/structure/B2741316.png)
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a role in regulating immune responses. CPI-444 has shown potential as a therapeutic agent in cancer treatment, particularly in combination with other immunotherapies.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. These compounds were synthesized as novel CDK2 inhibitors . Notably:
- Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for several compounds, with IC50 values as low as 0.057 μM .
Antitumor Activity and Cell Cycle Alteration
Compound 14, in particular, displayed potent dual activity against cancer cell lines and CDK2. It induced significant alterations in cell cycle progression and apoptosis within HCT cells. These findings suggest its potential as an antitumor agent .
In Silico ADMET Studies
In silico studies predicted suitable pharmacokinetic properties for these compounds. Their drug-likeness profiles were favorable, enhancing their potential as therapeutic agents .
Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin Derivatives
Another study explored imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. While not directly related to our compound, it highlights the broader interest in targeting CDKs for cancer therapy .
Heterocyclic Derivatives and Anticancer Activity
In a separate investigation, heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage were synthesized and tested for in-vitro anticancer activity against various cancer cell lines. Although not specific to our compound, this work underscores the importance of exploring novel heterocycles for cancer treatment .
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This interruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Eigenschaften
IUPAC Name |
N-cyclopentyl-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-2-8-12(9-3-1)21-15-13(10-16-21)14(18-20-19-15)17-11-6-4-5-7-11/h1-3,8-11H,4-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKKKUGVSCVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

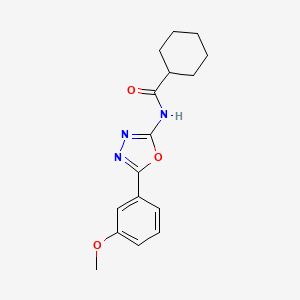
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
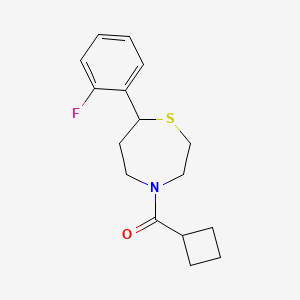

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
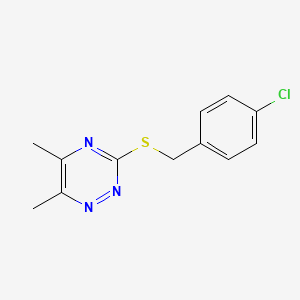
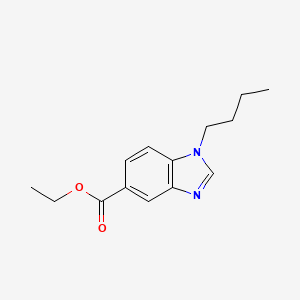
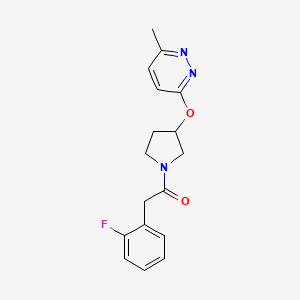
![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
